molecular formula C15H24BN3O4 B13041667 N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B13041667
M. Wt: 321.18 g/mol
InChI Key: RLKPSKKEPUWNJW-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is a complex organic compound that features a pyridine ring substituted with a nitro group, a diethylamino group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:

    Amination: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.

    Borylation: The dioxaborolane moiety is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a suitable catalyst like palladium.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction of the Nitro Group: Formation of N,N-Diethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Bioconjugation: The dioxaborolane moiety can be used for bioconjugation with biomolecules.

Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on the specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In bioconjugation, the dioxaborolane moiety can form stable complexes with biomolecules, enabling targeted delivery or imaging.

Comparison with Similar Compounds

  • N,N-Diethyl-4-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: N,N-Diethyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in various applications. The combination of a nitro group, diethylamino group, and dioxaborolane moiety in a single molecule provides a versatile platform for diverse chemical transformations and applications.

Properties

Molecular Formula

C15H24BN3O4

Molecular Weight

321.18 g/mol

IUPAC Name

N,N-diethyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H24BN3O4/c1-7-18(8-2)13-12(9-11(10-17-13)19(20)21)16-22-14(3,4)15(5,6)23-16/h9-10H,7-8H2,1-6H3

InChI Key

RLKPSKKEPUWNJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N(CC)CC)[N+](=O)[O-]

Origin of Product

United States

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